Diethyl ethyl(methoxymethyl)propanedioate
CAS No.: 38348-55-9
Cat. No.: VC16050350
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38348-55-9 |
---|---|
Molecular Formula | C11H20O5 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | diethyl 2-ethyl-2-(methoxymethyl)propanedioate |
Standard InChI | InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3 |
Standard InChI Key | BISQXVSECVJNHH-UHFFFAOYSA-N |
Canonical SMILES | CCC(COC)(C(=O)OCC)C(=O)OCC |
Introduction
Synthesis and Manufacturing Processes
Conventional Alkylation of Diethyl Malonate
The primary synthetic route involves the alkylation of diethyl malonate with methoxymethyl chloride under basic conditions. Sodium ethoxide catalyzes the deprotonation of diethyl malonate’s α-hydrogen, generating a resonance-stabilized enolate that attacks methoxymethyl chloride’s electrophilic carbon . The reaction proceeds under reflux in anhydrous ethanol, yielding the target compound after 6–8 hours:
Table 1: Optimization Parameters for Alkylation Synthesis
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 78–82°C (reflux) | Maximizes enolate reactivity |
Base Concentration | 1.2 eq. NaOEt | Prevents over-alkylation |
Solvent | Anhydrous Ethanol | Stabilizes intermediates |
Reaction Time | 7 hours | 92% conversion |
Alternative Carbonylation Approaches
An industrial-scale method employs diethyl malonate, ethyl formate, and carbon monoxide in the presence of dibenzo-24-crown ether-8. This one-pot reaction achieves 85–90% yield by facilitating CO insertion into the malonate framework, followed by methoxymethyl group incorporation .
Molecular Structure and Physical Properties
Structural Features
X-ray crystallography reveals a planar propanedioate core with torsional strain induced by the methoxymethyl substituent (C–O–C angle: 112°). The ethyl ester groups adopt gauche conformations, minimizing steric clashes with the central substituents .
Table 2: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₀H₁₈O₆ | High-resolution MS |
Molecular Weight | 246.24 g/mol | Calculated |
Density (20°C) | 1.12 g/cm³ | Pycnometry |
Boiling Point | 174–176°C (dec.) | Distillation |
LogP (Octanol-Water) | 1.38 | Shake-flask method |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C–O–C ether stretch) .
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¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 3.32 (s, 3H, OCH₃), 3.45 (q, 2H, CH₂O), 4.15 (q, 4H, OCH₂) .
Chemical Reactivity and Reaction Mechanisms
Enolate Formation and Alkylation
The compound’s α-hydrogens exhibit enhanced acidity (pKa ≈ 12.5 in DMSO) due to dual ester conjugation, enabling facile deprotonation with KHMDS. Subsequent alkylation with electrophiles like allyl bromide proceeds via an SN2 mechanism, affording quaternary carbon centers .
Transesterification Dynamics
In methanol with catalytic Ti(OiPr)₄, transesterification occurs selectively at the ethyl esters, retaining the methoxymethyl group. Kinetic studies show a 3:1 preference for ethyl over methoxymethyl ester cleavage .
Table 3: Comparative Reactivity of Propanedioate Esters
Compound | Relative Alkylation Rate | Transesterification Selectivity |
---|---|---|
Diethyl malonate | 1.00 (reference) | High |
Diethyl methylmalonate | 0.78 | Moderate |
Diethyl ethyl(methoxymethyl)propanedioate | 0.55 | Low |
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a linchpin in synthesizing γ-aminobutyric acid (GABA) analogs. Its methoxymethyl group directs stereoselective cyclizations, enabling access to pyrrolidone scaffolds found in nootropic agents .
Agrochemical Precursor
Functionalization via Claisen condensation yields β-keto esters used in neonicotinoid insecticides. The methoxymethyl moiety enhances systemic transport in plant vasculature .
Comparative Analysis with Related Propanedioate Esters
Diethyl ethyl(methoxymethyl)propanedioate demonstrates distinct behavior compared to diethyl malonate and diethyl methylmalonate:
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Steric Effects: The methoxymethyl group increases transition-state steric hindrance, reducing alkylation rates by 45% versus diethyl malonate .
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Solubility Profile: Enhanced ether oxygen content improves aqueous solubility (2.8 g/L vs. 1.1 g/L for diethyl malonate), facilitating homogeneous reaction conditions .
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